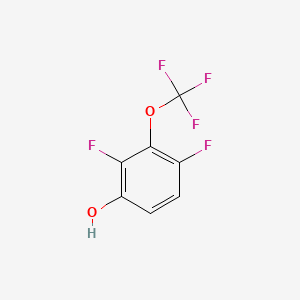
1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4I. It is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a trifluoromethyl-substituted benzene derivative. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic and electrophilic substitution reactions. Common reagents include nucleophiles like amines or alkoxides, and electrophiles such as alkyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation might yield corresponding quinones, while reduction could produce dehalogenated derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the design and synthesis of biologically active molecules, including potential drug candidates. Its unique structure allows for the exploration of new chemical spaces in medicinal chemistry.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties[][3].
Mecanismo De Acción
The mechanism by which 1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, facilitating the formation of new bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the action of catalysts, such as palladium, which mediate the transfer of functional groups .
Comparación Con Compuestos Similares
1-Bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-fluoro-3-iodobenzene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Bromo-4-fluorobenzene: Contains fewer halogen atoms and no trifluoromethyl group, making it less versatile in certain chemical reactions.
3-Bromobenzotrifluoride: Features a trifluoromethyl group but differs in the position and number of halogen atoms, leading to distinct chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and wide range of applications.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSLDVXOCJRYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8216026.png)
![(E)-4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8216029.png)







![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)


![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)
![2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8216121.png)
